4-Aminoquinoline-3-carbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-aminoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H10N4O/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15) |
InChI Key |
RLCVPRDKYNWLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)NN)N |
Origin of Product |
United States |
The Enduring Significance of the 4 Aminoquinoline Scaffold in Medicinal Chemistry
The 4-aminoquinoline (B48711) framework is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. nih.govwikipedia.org This heterocyclic system is perhaps most famously represented by chloroquine (B1663885), a compound that for decades was a primary weapon in the fight against malaria. mdpi.comresearchgate.net The success of chloroquine and its derivatives, such as amodiaquine (B18356) and hydroxychloroquine, has cemented the 4-aminoquinoline scaffold as a privileged structure in drug discovery. mdpi.comnih.gov
The versatility of the 4-aminoquinoline core extends far beyond its antimalarial applications. Research has demonstrated that derivatives incorporating this scaffold exhibit a remarkable breadth of biological activities. nih.gov These include potent anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and even anti-Alzheimer properties. nih.gov The ability of the 4-aminoquinoline ring system to intercalate with DNA and its capacity to accumulate in the acidic environment of parasitic food vacuoles are key mechanisms contributing to its therapeutic effects. nih.govresearchgate.net This wide-ranging bioactivity ensures that the 4-aminoquinoline scaffold remains a focal point of intensive research, with scientists continuously exploring new derivatives to address both long-standing and emerging health challenges. nih.govresearchgate.net
Table 1: Investigated Biological Activities of the 4-Aminoquinoline Scaffold
| Biological Activity | Therapeutic Area |
| Antimalarial | Infectious Diseases |
| Anticancer | Oncology |
| Antiviral | Infectious Diseases |
| Antibacterial | Infectious Diseases |
| Antifungal | Infectious Diseases |
| Anti-inflammatory | Immunology |
| Anti-Alzheimer | Neurology |
| Antitubercular | Infectious Diseases |
Hydrazide Derivatives: Versatile Building Blocks in Chemical Biology and Drug Discovery
Hydrazides and their derivatives, particularly hydrazones, represent another class of compounds of immense interest in chemical biology and drug discovery. The defining feature of a hydrazide is the -C(=O)NHNH2 functional group, which serves as a versatile synthon for the creation of a wide array of heterocyclic compounds. nih.gov This functional group is also a key component in many biologically active molecules.
The hydrazide moiety is known to be a critical pharmacophore in compounds exhibiting a diverse range of therapeutic effects. These include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. The ability of the hydrazide group to act as a ligand and coordinate with metal ions is a crucial aspect of its biological function in certain enzyme systems. Research into compounds such as N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has highlighted the potential of the carbohydrazide (B1668358) group in the design of novel therapeutic agents, including those with anti-HIV and antibacterial properties. nih.govresearchgate.net
The Research Context of 4 Aminoquinoline 3 Carbohydrazide and Its Analogs
General Synthetic Routes for this compound and Analogues
The construction of the 4-aminoquinoline core is a critical step, and numerous synthetic routes have been developed to achieve this. These methods include the formation of the carbohydrazide (B1668358) moiety from a precursor ester, as well as the assembly of the quinoline (B57606) ring itself through various cyclization and coupling strategies.
A primary and direct method for the synthesis of carbohydrazides involves the condensation of a corresponding ester precursor with hydrazine (B178648) hydrate (B1144303). In the context of this compound, this typically involves the reaction of an ethyl or methyl 4-aminoquinoline-3-carboxylate with hydrazine hydrate.
A similar reaction has been documented for the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. In this process, the corresponding ester precursor was suspended in ethanol (B145695), and hydrazine hydrate was added. The mixture was then refluxed for approximately two hours, resulting in the formation of the desired carbohydrazide as a white precipitate with a 90% yield. nih.gov This straightforward and high-yielding reaction highlights a reliable method for installing the carbohydrazide functional group onto a pre-formed quinoline ring system.
Table 1: Synthesis of a Quinoline-3-carbohydrazide (B3054276) Derivative via Hydrazine Hydrate Condensation nih.gov
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Hydrazine Hydrate | Ethanol | Reflux, 2h | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | 90% |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of 4-aminoquinoline derivatives has significantly benefited from this technology. frontiersin.orgmdpi.com
Protocols for preparing 4-aminoquinolines often utilize the microwave-assisted nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with various amines. frontiersin.orgresearchgate.net For instance, the reaction of 4,7-dichloroquinoline (B193633) with a range of primary and secondary alkylamines, anilines, and other amine-containing heteroarenes under microwave irradiation at 140°C or 180°C for 20–30 minutes affords the desired 4-aminoquinolines in good to excellent yields (80–95%). frontiersin.org Dimethyl sulfoxide (B87167) (DMSO) has been found to be a more effective solvent than ethanol or acetonitrile (B52724) for these transformations. frontiersin.org
Furthermore, microwave irradiation has been successfully employed in the synthesis of more complex structures, such as 4-aminoquinoline-phthalimides, with good isolated yields of 81–92%. nih.govnih.gov Multi-component, one-pot protocols under microwave conditions have also been developed for synthesizing related heterocyclic systems like pyrazolo-[3,4-b]-quinolines, showcasing the versatility of this technique. nih.gov The significant reduction in reaction time, from hours under conventional reflux to mere minutes, makes microwave-assisted synthesis an efficient and environmentally friendly alternative. eurekaselect.commdpi.com
Table 2: Examples of Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives
| Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,7-dichloroquinoline, various amines | DMSO | 140-180 | 20-30 | 80-95 | frontiersin.org |
| 4-aminoquinoline-diamines, phthalic anhydrides | DMSO | 160 | 2 | 81-92 | nih.gov |
| Formyl-quinolines, primary amines, 1,3-diketones | DMF | 150 | 8 | 68-82 | nih.gov |
One-pot reactions that form the quinoline ring through inter- and intramolecular cyclization or annulation offer an efficient pathway to substituted 4-aminoquinolines. nih.gov These methods often start from substituted anilines, such as 2-aminobenzonitriles. frontiersin.orgnih.gov
A notable metal-free approach involves the aza-Michael addition/intramolecular annulation of ynones with 2-aminobenzonitriles. This strategy provides access to a variety of 2-substituted-3-carbonyl-4-aminoquinolines in good to excellent yields. The method is operationally simple, scalable, and demonstrates high atom economy. frontiersin.orgnih.gov
Metal-catalyzed one-pot syntheses are also prevalent. For example, a palladium-catalyzed sequential amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization yields 2-substituted 4-quinolones. acs.org This methodology is quite general, accommodating a range of alkyl, aryl, and heterocyclic amides. acs.org Similarly, copper-catalyzed reactions of anilines and alkynes have been developed for the direct synthesis of 4-quinolones. acs.org These one-pot procedures streamline the synthesis by avoiding the isolation of intermediates, thus saving time and resources. nih.gov
Dehydrogenative amination and cross-coupling reactions represent modern and efficient strategies for synthesizing 4-aminoquinolines. A recently developed method involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with various amines. frontiersin.orgacs.org This reaction, which utilizes a synergistic Pd/Cu catalytic system under an oxygen atmosphere, demonstrates excellent functional group tolerance and allows for the synthesis of important 4-aminoquinoline drugs in good yields. nih.govacs.orgnih.gov
The key to this transformation is the synergistic catalysis of Pd(OAc)₂ and Cu(OAc)₂, with 1,10-phenanthroline (B135089) as the ligand, which is crucial for this specific substrate class. acs.org This atom- and step-economic procedure provides a valuable alternative to the classical approach of aminating 4-chloroquinolines. nih.gov
The Aza-Vinylogous Povarov reaction is a powerful tool for constructing highly functionalized tetrahydroquinoline rings, which can be subsequently aromatized to quinolines. mdpi.com This reaction typically involves the [4+2] cycloaddition between an imine and an electron-rich alkene.
One variation involves the reaction between α-ketoimines and α,β-unsaturated dimethylhydrazones, catalyzed by indium trichloride, to produce 2-acyl-4-alkyl-4-dimethylhydrazonomethyl-1,2,3,4-tetrahydroquinolines. rsc.orgchem960.com These intermediates can then be converted to highly substituted 2-acylquinolines through a two-step sequence involving oxidation and elimination. rsc.org Mechanochemical approaches, using ball milling, have also been developed for the Aza-Vinylogous Povarov reaction, offering a solvent-free and often faster alternative to conventional solution-phase methods. mdpi.comresearchgate.net
Functionalization and Derivatization Strategies for this compound
Once the this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships or to attach it to other molecules. The inherent reactivity of the quinoline ring, the amino group, and the carbohydrazide moiety allows for a wide range of chemical transformations.
One advanced strategy for functionalizing the quinoline core is programmed, site-selective C–H functionalization. For the related 4-hydroxyquinoline (B1666331) scaffold, a sequence of metal-catalyzed C–H functionalizations has been demonstrated. This involved using an N-oxide to direct functionalization at the C-2 and C-8 positions, followed by a Fries rearrangement of a 4-O-carbamoyl group to install a carboxamide at C-3. The rearrangement unmasks a 4-oxo group, which can then direct further functionalization at the C-5 position. chemrxiv.org This approach allows for the systematic and efficient generation of a diverse library of substituted quinolones from a single starting template. chemrxiv.org
The amino group at the C-4 position is a key site for derivatization. It can undergo nucleophilic substitution reactions to form hybrid molecules, as seen in the synthesis of 4-aminoquinoline–pyrimidine (B1678525) hybrids. nih.gov The amino group can also be used as a point of attachment for various side chains to modulate the compound's properties. Furthermore, the amino group itself can act as a derivatizing agent; for example, 3-aminoquinoline (B160951) has been used for the on-target derivatization of oligosaccharides for mass spectrometry analysis through the formation of Schiff bases. researchgate.net
The carbohydrazide moiety at the C-3 position is also a versatile handle for derivatization. It can be readily condensed with various aldehydes and ketones to form the corresponding N'-arylidenecarbohydrazides, introducing a wide range of substituents and creating extended conjugated systems. nih.gov
Synthesis of Schiff Bases and Hydrazone Derivatives
The chemical reactivity of the hydrazide group in this compound makes it an ideal starting point for the synthesis of Schiff bases and hydrazone derivatives. This transformation is typically achieved through the condensation reaction of the carbohydrazide with various aromatic or aliphatic aldehydes and ketones. mdpi.comnih.gov This reaction is often carried out under reflux conditions in a suitable solvent such as ethanol, sometimes with the addition of a catalytic amount of acid. nih.govsemanticscholar.org
The formation of the azomethine group (–N=CH–) is a key structural feature of these derivatives. nih.gov The diversity of the resulting Schiff bases and hydrazones can be readily expanded by varying the structure of the carbonyl compound used in the reaction. mdpi.comnih.gov For instance, researchers have successfully synthesized a range of these derivatives using substituted benzaldehydes, leading to compounds with varying electronic and steric properties. mdpi.com
Integration of Heterocyclic Moieties (e.g., Triazine, Triazole, Oxadiazole)
The this compound scaffold serves as a robust platform for the integration of other heterocyclic rings, leading to the creation of complex molecular architectures. This approach often involves multi-step synthetic sequences.
Triazine Derivatives: The synthesis of 4-aminoquinoline-triazine hybrids has been explored as a strategy to develop new chemical entities. researchgate.netnih.gov One common method involves the sequential nucleophilic substitution reactions of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netrsc.org This allows for the controlled introduction of the 4-aminoquinoline moiety and other functional groups onto the triazine ring. researchgate.netrsc.org
Triazole Derivatives: The incorporation of a triazole ring can be achieved through various synthetic routes. One approach involves the reaction of the this compound with reagents that facilitate the formation of the 1,2,4-triazole (B32235) ring system. nih.govgoogle.com For example, a series of 4-aminoquinoline-1,2,3-triazole hybrids has been synthesized, demonstrating the feasibility of linking these two important pharmacophores. nih.govresearchgate.net
Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles from this compound is another area of active research. nih.govresearchgate.netrsc.org A general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acyl hydrazides. researchgate.net This can be accomplished by reacting the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.net
Molecular Hybridization Approaches Utilizing the 4-Aminoquinoline Core
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule. rsc.orgscispace.com This approach aims to develop new compounds with potentially enhanced or novel biological activities. The 4-aminoquinoline core is an attractive scaffold for such hybridization due to its established importance in medicinal chemistry. rsc.orgscispace.comwestminster.ac.uk
Researchers have successfully hybridized the 4-aminoquinoline scaffold with a wide variety of other heterocyclic systems, including pyrazole, pyrimidine, and others. westminster.ac.uknih.gov These hybridization strategies often involve multi-step syntheses to connect the different molecular fragments through appropriate linkers. nih.govresearchgate.net The resulting hybrid molecules possess a unique combination of structural features derived from their parent components. rsc.orgresearchgate.net
Advanced Characterization Techniques for Synthesized this compound Derivatives
The structural elucidation of newly synthesized this compound derivatives is crucial for confirming their identity and purity. A combination of spectroscopic methods is routinely employed for this purpose. mdpi.comuq.edu.au
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise molecular structure of these derivatives. semanticscholar.orgnih.govresearchgate.net ¹H NMR provides detailed information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule. semanticscholar.orgnih.gov For example, in the ¹H NMR spectra of Schiff base derivatives, the signal corresponding to the azomethine proton (–N=CH–) is a key diagnostic peak. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the synthesized molecules. nih.govresearchgate.net Characteristic absorption bands can confirm the formation of the C=N bond in Schiff bases, the C=O stretching of the amide group, and the N-H stretching of the amino and hydrazide moieties. nih.govnih.gov
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. nih.govresearchgate.netnih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly used to obtain the mass-to-charge ratio (m/z) of the molecular ion, which helps to confirm the elemental composition of the derivative. nih.gov
Impact of Substituents on the Quinoline Ring and Carbohydrazide Side Chain
The substitution pattern on the quinoline ring is a cornerstone of the SAR for this class of compounds. The 7-position, in particular, has been identified as a critical site for modulation of biological activity, especially in the context of antimalarial agents. Studies on various 4-aminoquinoline analogues have demonstrated that placing an electron-withdrawing group at this position is essential for high potency. youtube.com
The antiplasmodial activity of these derivatives often correlates with the electron-withdrawing capacity of the substituent at the 7-position, which can be quantified by its Hammett constant. nih.gov This electronic effect is thought to influence the pKa of the quinoline ring nitrogen, which is crucial for the drug's accumulation in the acidic food vacuole of the malaria parasite. nih.gov Furthermore, the lipophilicity of the group at the 7-position also plays a role by influencing the compound's association with hematin. nih.gov
Systematic studies have compared various substituents at the 7-position, revealing a clear hierarchy of activity. Halogens such as chlorine, bromine, and iodine generally confer potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov In contrast, derivatives with a fluorine or a trifluoromethyl group at the 7-position tend to be less active, while a methoxy (B1213986) group often results in inactive compounds. nih.gov
Table 1: Impact of 7-Position Substituents on Antimalarial Activity of 4-Aminoquinoline Analogs
| 7-Position Substituent | General Effect on Antimalarial Activity | Example IC50 Range (vs. P. falciparum) | Source(s) |
| Chloro (-Cl) | Potent activity against sensitive & resistant strains | 3-12 nM | nih.gov |
| Bromo (-Br) | Potent activity against sensitive & resistant strains | 3-12 nM | nih.gov |
| Iodo (-I) | Potent activity against sensitive & resistant strains | 3-12 nM | nih.gov |
| Fluoro (-F) | Less active, especially against resistant strains | 15-50 nM | nih.gov |
| Trifluoromethyl (-CF3) | Less active, especially against resistant strains | 18-500 nM | nih.gov |
| Methoxy (-OCH3) | Generally inactive | 17-3000 nM | nih.gov |
| Nitro (-NO2) | Lowers pKa significantly | Not specified | nih.gov |
| Phenylether | Potent activity against multi-drug resistant strains | Not specified | nih.gov |
Note: IC50 values are generalized from studies on various 4-aminoquinoline analogs and serve to illustrate relative potencies.
The carbohydrazide side chain represents another key region for structural modification to alter the biological activity of the parent compound. This functionality can be readily derivatized, most commonly by condensation with various aldehydes or ketones to form N'-substituted hydrazones. This strategy introduces a diverse range of chemical features, significantly expanding the chemical space and potential therapeutic applications.
For instance, a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for anti-HIV-1 and antibacterial activities. nih.gov In these compounds, the core structure was modified by reacting the carbohydrazide with different substituted benzaldehydes. This modification not only extends the molecule but also introduces new points of interaction, such as substituted phenyl rings, which can influence properties like hydrophobicity, steric bulk, and hydrogen bonding capacity. The specific substitutions on the arylidene moiety—such as chloro, fluoro, or methoxy groups—were shown to be important for the resulting biological profile. nih.gov
Table 2: Examples of Modifications to the Carbohydrazide Moiety
| Modification Type | Example Derivative Structure | Target Activity | Source(s) |
| N'-Benzylidene | N'-(Benzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Anti-HIV, Antibacterial | nih.gov |
| N'-(4-Chlorobenzylidene) | N'-(4-Chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Anti-HIV, Antibacterial | nih.gov |
| N'-(4-Fluorobenzylidene) | N'-(4-Fluorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Anti-HIV, Antibacterial | nih.gov |
| N'-(4-Methoxybenzylidene) | N'-(4-Methoxybenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Anti-HIV, Antibacterial | nih.gov |
Stereochemical Considerations and Their Influence on Biological Activities
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can have a profound impact on biological activity. Chiral compounds, which exist as non-superimposable mirror images (enantiomers), often exhibit different potencies and interactions with biological systems because enzymes, receptors, and other cellular targets are themselves chiral. mdpi.com
In the context of quinoline-based therapeutics, the introduction of chiral centers, either in the quinoline core or in the side chains, necessitates an evaluation of each stereoisomer's activity. Research on nature-inspired chiral compounds has shown that biological activity is often restricted to a single isomer. mdpi.com For example, studies on the isomers of 3-Br-acivicin revealed that only those with a specific (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.com This stereoselectivity suggests that biological processes such as membrane transport and target binding are highly sensitive to the molecule's 3D shape. mdpi.com The differential activity among stereoisomers underscores the importance of synthesizing enantiomerically pure compounds to maximize therapeutic effect and minimize potential off-target effects from less active or inactive isomers. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. researchgate.net For 4-aminoquinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com
These models analyze the steric and electrostatic fields surrounding a set of aligned molecules to identify which spatial properties are favorable or unfavorable for activity. mdpi.com For example, a QSAR study on 4-aminoquinoline-1,3,5-triazine hybrids generated a robust model with high predictive power, as indicated by its statistical validation scores (R² = 0.881, Q² = 0.773). ugm.ac.id Such models can produce contour maps that visualize regions where, for instance, bulky groups or electropositive charges would increase or decrease potency, providing a clear roadmap for designing next-generation derivatives. mdpi.com These computational approaches, often combined with molecular docking, help to elucidate the binding modes of these inhibitors with their protein targets, such as Plasmodium falciparum dihydrofolate reductase (pf-DHFR-TS). nih.govresearchgate.net
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. This "pharmacophore" serves as a 3D template for screening virtual databases to find new compounds or for guiding the design of novel derivatives. nih.govresearchgate.net
For quinoline-3-carbohydrazide derivatives, a pharmacophore model was developed based on known antioxidant agents. nih.govnih.gov The resulting model consisted of four key features: one aromatic ring and three hydrogen bond acceptors. nih.govresearchgate.net This model was then used as a 3D query to search compound libraries, leading to the identification of new molecules with good predicted and subsequently confirmed antioxidant activity. nih.gov This approach demonstrates how the core features of the this compound scaffold (the quinoline ring as the aromatic feature and the oxygen and nitrogen atoms in the carbohydrazide moiety as hydrogen bond acceptors) fit a defined pharmacophore, providing a rational basis for their observed activity and for future design efforts. nih.gov
Structure-Hopping and Scaffold Optimization Strategies
Structure-hopping, or scaffold hopping, is an advanced medicinal chemistry strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often structurally distinct, scaffold while preserving the key pharmacophoric features. nih.govnih.gov This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov
The 4-aminoquinoline scaffold can serve as a starting point for such strategies. In one example, a scaffold hopping approach inspired by the pharmacophoric elements of known antimycobacterial agents led to the design and synthesis of a new series of 4-aminoquinazolines. nih.gov Although the core was changed from a quinoline to a quinazoline, the new compounds retained potent activity, demonstrating a successful hop to a new chemical class. nih.gov This highlights the potential to leverage the SAR knowledge of this compound to design structurally novel compounds that maintain the crucial interactions required for biological activity but possess a different core structure.
Computational and Theoretical Investigations of 4 Aminoquinoline 3 Carbohydrazide
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as 4-aminoquinoline-3-carbohydrazide, and a biological target.
The 4-aminoquinoline (B48711) scaffold is known for its interaction with heme, a critical component of hemoglobin. nih.gov This interaction is a key mechanism of action for many antimalarial drugs, as it prevents the detoxification of heme in the parasite, leading to its death. nih.govnih.gov The 4-amino and 7-chloro groups on the quinoline (B57606) ring are vital for π-π interactions and association with heme. nih.gov
Docking studies have also explored the interactions of 4-aminoquinoline derivatives with various enzymes. For example, in the context of antibacterial research, these compounds have been docked into the binding site of Penicillin-Binding Protein 2a (PBP2a), a key enzyme in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These studies reveal that interactions are often characterized by hydrophobic interactions, hydrogen bonding, and halogen contacts with specific amino acid residues like ALA601, ILE614, GLN521, TYR519, and THR399. mdpi.com
Furthermore, derivatives of 4-aminoquinoline have been investigated as inhibitors of other enzymes, such as Plasmodium falciparum dihydrofolate reductase (PfDHFR), a target for antimalarial drugs. nih.govugm.ac.id The binding modes within the active sites of these enzymes provide a detailed picture of the key molecular interactions that can be leveraged for the design of more potent inhibitors. nih.gov
Molecular docking not only predicts the binding pose but also estimates the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. These predictions are crucial for prioritizing compounds in drug discovery pipelines. For instance, docking studies on 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids against P. falciparum lactate dehydrogenase showed that one of the compounds had the highest binding energy, suggesting it as a potential molecular target.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and conformational changes over time.
MD simulations are employed to assess the stability of the binding pose predicted by molecular docking. By simulating the movement of atoms over time, researchers can observe whether the ligand remains stably bound to the active site or if it undergoes significant conformational changes. This analysis is crucial for validating the docking results and understanding the dynamic nature of the ligand-protein interaction.
Enhanced sampling MD methods, such as thermal titration molecular dynamics, can be used to qualitatively estimate the stability of a protein-ligand complex by observing the persistence of the native binding mode across a series of simulations at increasing temperatures. nih.gov Techniques like binding pose metadynamics can also be used to study the flexibility of the biological system and the stability of the ligand's binding pose. nih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules.
DFT calculations are used to optimize the molecular geometry of 4-aminoquinoline derivatives, providing accurate information on bond lengths and angles. ijpras.com These calculations also help in understanding the electronic properties of the molecule, such as the distribution of electron density.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. researchgate.netscirp.org For instance, studies on quinoline derivatives have shown that certain substituents can lower the energy gap, thereby increasing the reactivity of the compound. researchgate.net
Determination of Ionization States and pKa Values
The ionization state of a molecule is a critical determinant of its chemical behavior, influencing properties such as solubility, membrane permeability, and receptor binding. For a molecule with multiple ionizable groups, such as this compound, understanding its protonation and deprotonation equilibria is essential. The acid dissociation constant (pKa) provides a quantitative measure of the strength of an acid in solution. Computational methods are frequently employed to predict the pKa values of compounds, offering valuable insights in the absence of experimental data.
For this compound, in silico prediction suggests the presence of both acidic and basic centers. The hydrazide moiety and the amino groups are the primary sites of protonation and deprotonation. Computational analysis using predictive models indicates the most acidic and basic pKa values for the compound. These predicted values help in understanding which functional groups will be ionized at a given pH.
| Predicted pKa Value | Description |
|---|---|
| 5.68 | Most Basic pKa |
| 12.55 | Most Acidic pKa |
Data predicted using Chemicalize.
The quinoline nitrogen and the amino group at position 4 are expected to be the primary basic centers, while the hydrazide functional group contributes to the acidic character of the molecule. The predicted pKa values are instrumental in forecasting the predominant ionic species at physiological pH (around 7.4), which in turn affects the compound's pharmacokinetic profile.
In Silico ADMET Prediction for Research and Design Optimization
In the early stages of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential liabilities and guiding optimization efforts. In silico ADMET prediction models have become indispensable tools, offering rapid and cost-effective evaluation of a large number of molecules. For this compound, a comprehensive in silico ADMET profile has been generated using various predictive models.
These predictions encompass a wide range of parameters that are critical for a compound's potential as a therapeutic agent. The data presented in the following tables were generated using the SwissADME and pkCSM web-based predictors.
Physicochemical and Pharmacokinetic Properties:
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 217.23 g/mol | Within the typical range for small molecule drugs. |
| LogP (Lipophilicity) | 1.34 | Indicates moderate lipophilicity. |
| Water Solubility (LogS) | -2.87 | Suggests moderate aqueous solubility. |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Not predicted to cross the blood-brain barrier. |
| P-gp Substrate | No | Not likely to be a substrate for P-glycoprotein, suggesting lower potential for efflux-mediated resistance. |
Data predicted using SwissADME.
Metabolism and Toxicity Predictions:
| Property | Predicted Value | Interpretation |
|---|---|---|
| CYP1A2 Inhibitor | No | Low potential to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Low potential to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme, indicating a possible risk of drug-drug interactions. |
| CYP2D6 Inhibitor | No | Low potential to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Low potential to inhibit the CYP3A4 enzyme. |
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity mediated by hERG channel inhibition. |
| Hepatotoxicity | No | Not predicted to be hepatotoxic. |
| Skin Sensitisation | No | Low potential to cause skin sensitization. |
Data predicted using pkCSM and SwissADME.
These in silico predictions provide a valuable preliminary assessment of the ADMET profile of this compound. The compound is predicted to have favorable absorption and a generally low toxicity profile. However, the predicted inhibition of the CYP2C9 enzyme suggests an area that may warrant further investigation in experimental studies to assess the potential for drug-drug interactions. This computational screening is instrumental in prioritizing compounds for further experimental validation and in guiding the design of new analogues with improved ADMET properties.
Biological Activity and Mechanism of Action in Vitro Investigations
Antimalarial Efficacy of 4-Aminoquinoline-3-carbohydrazide Derivatives
The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a prominent historical example. esr.iehilarispublisher.com However, the emergence of widespread drug resistance has necessitated the development of novel analogs. esr.iehilarispublisher.com Derivatives of this compound have shown promise in this regard, exhibiting activity against both drug-sensitive and drug-resistant strains of the malaria parasite. nih.govnih.gov
Numerous studies have demonstrated the in vitro antimalarial activity of 4-aminoquinoline derivatives against various strains of Plasmodium falciparum, the deadliest species of human malaria parasite. hilarispublisher.comnih.govnih.gov These investigations typically involve exposing cultured parasites to a range of drug concentrations and measuring the inhibition of parasite growth.
Derivatives of 4-aminoquinoline have been shown to be effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.govnih.gov For instance, certain 4-aminoquinoline-triazine hybrids displayed significant potency against the CQR W2 clone, surpassing the activity of chloroquine itself. nih.gov Similarly, a study of 108 different 4-aminoquinolines revealed that 59 of them were active against both CQS and CQR strains, with 50% inhibitory concentrations (IC50) of ≤25 nM. nih.gov Another study reported that newly synthesized 4-aminoquinoline derivatives were effective against P. falciparum in vitro. nih.gov
The structural features of these derivatives play a crucial role in their activity against resistant parasites. Key characteristics for activity against CQR strains include a non-alkylated 4-aminoquinoline ring, a halogen at the 7-position (chlorine, bromine, or iodine), and two protonatable nitrogen atoms in the side chain. nih.gov The length of the side chain has also been identified as a critical factor. nih.gov
| Compound/Derivative | P. falciparum Strain(s) | In Vitro Activity (IC50) | Reference |
| 4-Aminoquinoline-triazine hybrids (e.g., 6, 8, 14, 16, 29) | W2 (CQR), D6 (CQS) | More active than chloroquine against W2 strain | nih.gov |
| Various 4-aminoquinoline derivatives (59 compounds) | CQS and CQR strains | ≤25 nM | nih.gov |
| 4-Aminoquinoline hydrazone analogues | K1 (multidrug-resistant) | 0.60–49 µM (48h), 0.026–0.219 µM (72h) | nih.gov |
| LDT-623 | 3D7 (CQS), Dd2 (CQR) | 127 nM (3D7), 365 nM (Dd2) | plos.org |
| Pyrrolizidinylmethyl derivative (MG3) | Drug-resistant P. falciparum | Excellent in vitro activity | mdpi.com |
| 4-Aminoquinoline derivatives (1m, 1o, 2c, 2j) | P. falciparum | Effective | nih.gov |
This table is interactive. Users can sort and filter the data.
Promising in vitro results have led to the evaluation of 4-aminoquinoline derivatives in animal models of malaria, most commonly using Plasmodium berghei in mice. nih.govbohrium.comnih.gov These studies provide crucial information on the in vivo efficacy, toxicity, and pharmacokinetic properties of the compounds.
Several 4-aminoquinoline derivatives have demonstrated significant antimalarial activity in these models. For example, four selected derivatives (1m, 1o, 2c, and 2j) were shown to cure BALB/c mice infected with P. berghei, with ED50 values ranging from 1.431 to 2.231 mg/kg. nih.gov Another study found that a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, was orally active in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable or superior to chloroquine. mdpi.com Furthermore, certain 4-aminoquinoline-pyrimidine hybrids exhibited excellent in vivo antimalarial activity in P. berghei-infected mice, with one compound curing 80% of the treated mice at a dose of 30 mg/kg. nih.gov
The primary mechanism of action for many 4-aminoquinoline antimalarials is the interference with the parasite's heme detoxification pathway. esr.iehilarispublisher.comnih.gov During its intraerythrocytic stage, the malaria parasite digests large amounts of host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). esr.iehilarispublisher.com To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as β-hematin). esr.ienih.gov
4-Aminoquinoline derivatives are weak bases that accumulate in the acidic food vacuole of the parasite, the site of hemoglobin digestion and hemozoin formation. researchgate.nettaylorandfrancis.com Here, they are thought to bind to heme monomers, forming a complex that prevents their incorporation into the growing hemozoin crystal. nih.govnih.gov This inhibition of heme polymerization leads to the buildup of toxic free heme, which is believed to cause oxidative damage to parasite membranes and ultimately lead to its death. taylorandfrancis.com The ability of these compounds to inhibit β-hematin formation in vitro is often used as a key indicator of their potential antimalarial activity. nih.govnih.govnih.gov
While interference with heme detoxification is the most widely accepted mechanism, some studies suggest that 4-aminoquinoline derivatives may also exert their antimalarial effects by inhibiting specific parasitic enzymes. The digestion of hemoglobin is initiated by enzymes such as plasmepsin I and plasmepsin II, which are aspartic proteases. researchgate.net It has been proposed that inhibitors of these enzymes could have antimalarial activity.
Furthermore, some research has explored the potential of these compounds to inhibit other crucial parasitic enzymes. For example, the discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, the inhibition of translation elongation factor 2 (PfEF2), highlights the potential for quinoline-based compounds to target pathways beyond heme detoxification. nih.gov
Antibacterial Activity and Mechanisms
In addition to their antimalarial properties, derivatives of 4-aminoquinoline have demonstrated antibacterial activity against a range of pathogenic bacteria. nih.govresearchgate.netnih.gov
Studies have shown that 4-aminoquinoline derivatives exhibit a spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, novel hybrid 4-aminoquinoline-1,3,5-triazine derivatives have shown moderate to potent activity against several bacterial strains, including Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. researchgate.net Another study reported that a series of 4-aminoquinoline derivatives displayed low-to-moderate antibacterial activity, with one compound exhibiting potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and another showing activity against S. aureus and Streptococcus pyogenes. mdpi.com
The antibacterial mechanism of these compounds is not as well-defined as their antimalarial action. However, some research suggests that they may inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication. researchgate.net
| Compound/Derivative | Bacterial Strain(s) | Activity | Reference |
| Hybrid 4-aminoquinoline-1,3,5-triazine derivatives | Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, Escherichia coli, Proteus vulgaris | Moderate to potent | researchgate.net |
| 6-chlorocyclopentaquinolinamine (7b) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent inhibition (MIC = 0.125 mM) | mdpi.com |
| 2-fluorocycloheptaquinolinamine (9d) | Staphylococcus aureus, Streptococcus pyogenes | Active | mdpi.com |
| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (12b) | S. aureus, E. coli, P. aeruginosa | MIC = 39 µg/mL | nih.gov |
This table is interactive. Users can sort and filter the data.
Inhibition of Bacterial Enzymes
Derivatives of 4-aminoquinoline have been investigated for their potential to inhibit key bacterial enzymes, a mechanism that can overcome resistance to existing antibiotics.
Penicillin-Binding Protein 2a (PBP2a):
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to β-lactam antibiotics. This resistance is primarily mediated by Penicillin-Binding Protein 2a (PBP2a), an enzyme with low affinity for most β-lactam antibiotics. researchgate.net Certain quinazolinone derivatives, structurally related to 4-aminoquinolines, have been shown to bind to an allosteric site on PBP2a. nih.govnih.govrcsb.org This binding event induces a conformational change that opens the active site, making it susceptible to inhibition by β-lactams like piperacillin. nih.govnih.gov This synergistic mechanism highlights the potential of targeting PBP2a to restore the efficacy of existing antibiotics against MRSA. nih.govnih.gov
DNA Gyrase:
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and recombination, making it a validated target for antibacterial agents. nih.govrcsb.org Novel 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have been synthesized and evaluated for their inhibitory activity against S. aureus DNA gyrase. nih.govacs.orgresearchgate.net In a supercoiling assay, specific compounds demonstrated notable inhibitory potential. For instance, compounds 6b and 10 from a synthesized series exhibited IC₅₀ values of 33.64 µM and 8.45 µM, respectively, against S. aureus DNA gyrase. nih.govacs.orgresearchgate.net For comparison, the well-known fluoroquinolone antibiotic, ciprofloxacin, showed an IC₅₀ of 3.80 µM in the same assay. nih.govacs.orgresearchgate.net These findings suggest that the this compound scaffold can be a promising starting point for the development of new DNA gyrase inhibitors. nih.govacs.orgresearchgate.net
| Compound | IC₅₀ (µM) |
|---|---|
| Compound 6b | 33.64 |
| Compound 10 | 8.45 |
| Ciprofloxacin (Reference) | 3.80 |
Antitubercular Activity against Mycobacterium tuberculosis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a major global health challenge. nih.govnih.gov The 4-aminoquinoline scaffold has been explored for the development of new antitubercular agents. nih.govnih.gov Screening of 4-anilinoquinoline derivatives, which share the core 4-aminoquinoline structure, has identified compounds with significant inhibitory activity against Mtb. nih.govnih.gov One particular derivative, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, demonstrated a minimum inhibitory concentration (MIC₉₀) value in the range of 0.63-1.25 µM. nih.govnih.gov Further studies have also shown that certain alkoxy-triazolequinolones can inhibit Mtb DNA gyrase, with some compounds exhibiting MIC values between 6.6 and 57.9 µM against the H37Rv strain. ebi.ac.uk
Antifungal Activity
Derivatives of 4-aminoquinoline have also shown promise as antifungal agents. nih.gov For instance, certain 7-chloro-4-arylhydrazonequinoline derivatives have been evaluated for their in vitro activity against a panel of oral fungi. researchgate.net Some of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the standard antifungal drug fluconazole. researchgate.net In another study, novel quinoline (B57606) 4-oxyacetate hydrazide derivatives were synthesized and tested against various phytopathogenic fungi. mdpi.com One of the derivatives, Ac12 , displayed potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC₅₀ values of 0.52 and 0.50 µg/mL, respectively. mdpi.com These values were significantly better than those of the commercial fungicide azoxystrobin. mdpi.com Additionally, some quinazolinone derivatives have demonstrated activity against Proteus vulgaris and Bacillus subtilis. researchgate.net
Antineoplastic and Antiproliferative Activity (In Vitro)
The 4-aminoquinoline scaffold is a recognized platform for the development of anticancer agents. nih.gov Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. researchgate.netmdpi.commdpi.com
For example, a series of 4-piperazinylquinoline derivatives bearing a urea/thiourea scaffold were designed and showed antiproliferative effects on human breast tumor cell lines, including MDA-MB231, MDA-MB468, and MCF7. researchgate.net Another study on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids found that their inhibitory potential varied, with leukemia and lymphoma cell lines being more sensitive than carcinoma cell lines. mdpi.com Furthermore, certain 4-aminoquinazoline derivatives have demonstrated significant potency against a broad spectrum of cancer cell lines. nih.gov
The anticancer activity of 4-aminoquinoline derivatives is often attributed to their ability to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
Bruton's Tyrosine Kinase (BTK):
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. nih.govnih.gov A series of 4-aminoquinoline-3-carboxamide derivatives have been discovered as potent and reversible inhibitors of BTK. nih.gov One of the most potent compounds in this series, compound 25 , exhibited strong inhibitory effects on both wild-type BTK (IC₅₀ = 5.3 nM) and the C481S mutant (IC₅₀ = 39 nM), which is a common mechanism of resistance to covalent BTK inhibitors. nih.gov
Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK):
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival. researchgate.netnih.govnih.gov Overexpression of EGFR is common in many types of cancer, making it an attractive target for anticancer therapies. researchgate.netnih.gov 4-Anilinoquinazoline (B1210976) derivatives, which are structurally similar to 4-aminoquinolines, have been developed as EGFR-tyrosine kinase inhibitors (EGFR-TKIs). nih.gov Studies have shown that these compounds can inhibit EGFR autophosphorylation and the proliferation of cancer cell lines that overexpress EGFR, such as A431 cells. nih.gov For instance, three halogenated 6-substituted 4-anilinoquinazoline derivatives were found to be inhibitors of both EGFR autophosphorylation (IC₅₀ < 1 µM) and A431 cell proliferation (IC₅₀ < 3.5 µM). nih.gov
| Enzyme | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Bruton's Tyrosine Kinase (BTK) | 4-Aminoquinoline-3-carboxamides | Compound 25: IC₅₀ = 5.3 nM (wild-type), 39 nM (C481S mutant) | nih.gov |
| Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) | 4-Anilinoquinazolines | IC₅₀ < 1 µM for EGFR autophosphorylation | nih.gov |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The 4-aminoquinoline scaffold has been extensively investigated for the development of new antileishmanial agents. nih.govnih.govnih.govfrontiersin.org A series of 4-aminoquinoline derivatives demonstrated stronger activity against the intracellular amastigote form of Leishmania amazonensis than against the promastigote form. nih.gov One compound, AMQ-j , was particularly effective against both promastigotes (IC₅₀ = 5.9 µg/mL) and amastigotes (IC₅₀ = 2.4 µg/mL) of L. amazonensis. nih.gov The mechanism of action of this compound appears to involve the induction of mitochondrial dysfunction and the production of reactive oxygen species (ROS) in the parasite. nih.gov Another study on 4-amino-7-chloroquinoline-based compounds showed that they were active against Leishmania infantum, with IC₅₀ values of less than 1 µM. nih.gov The leishmanicidal mechanism of these compounds was linked to the inhibition of the parasite's energy metabolism. nih.gov
Immunomodulatory and Anti-inflammatory Properties (Pre-clinical Investigations)
The 4-aminoquinoline class of compounds is well-regarded for its immunomodulatory and anti-inflammatory capabilities. frontiersin.orgnih.gov Drugs such as chloroquine and hydroxychloroquine, which are structurally related to this compound, are utilized in the management of autoimmune diseases due to these properties. nih.gov The anti-inflammatory potential of the 4-aminoquinoline scaffold is a recognized attribute in medicinal chemistry. frontiersin.org
Research into various derivatives has consistently highlighted these effects. The mechanisms underlying these properties are multifaceted, often involving the modulation of inflammatory pathways and cytokine production. The inherent ability of the 4-aminoquinoline core to influence immune responses makes it a significant area of investigation for new therapeutic agents. nih.gov
Interaction with Innate Immune Receptors (e.g., Toll-like Receptors Agonism/Antagonism)
The 4-aminoquinoline scaffold has gained significant attention for its role in developing selective agonists and antagonists for Toll-like receptors (TLRs). nih.govfrontiersin.org TLRs are a critical component of the innate immune system, and their modulation can profoundly impact immune responses.
In vitro studies on substituted 4-aminoquinazolines, a closely related structural class, have demonstrated their activity as selective ligands for the human Toll-like receptor 4 (TLR4)/MD-2 complex. nih.gov Computational docking studies predicted that these compounds bind within the lipopolysaccharide (LPS) pocket of the TLR4/MD-2 complex. nih.gov This interaction activates downstream signaling pathways, such as those converging on the NF-κB family of transcription factors, which are pivotal in regulating innate immune responses. nih.gov Interestingly, these compounds showed preferential activity in stimulating human cells over murine cells, a phenomenon attributed to amino acid variations in the MD-2 protein binding site between the species. nih.gov
Table 1: In Vitro Interaction of 4-Aminoquinazoline Derivatives with TLR4
| Compound Class | Molecular Target | Predicted Binding Site | Downstream Effect | Cellular Outcome |
|---|---|---|---|---|
| Substituted 4-Aminoquinazolines | Human TLR4/MD-2 Complex | LPS Pocket | Activation of NF-κB signaling | Cytokine release (e.g., IL-8) in human PBMCs |
DNA Binding Interactions
Certain 4-aminoquinoline compounds are known to interact with DNA, a mechanism that contributes to their biological effects. nih.gov Chloroquine, for instance, has been shown to intercalate with DNA at high concentrations. nih.gov The nature of the side chain on the quinoline ring plays a crucial role in the kinetics and stability of this binding.
While direct studies on this compound are limited, research on analogous structures provides insight into potential mechanisms. For example, studies on acridine-carboxamides, which also feature a heterocyclic core and a side chain, have detailed the importance of the side chain in DNA binding. nih.gov In these studies, derivatives with a carboxamide side chain capable of being protonated at neutral pH demonstrated a more stable binding mode to DNA. nih.gov A proposed molecular model suggests that this stability is achieved through a bifurcated hydrogen bond between the oxygen atom of a cytosine base and the NH groups of both the carboxamide linker and the terminal amine on the side chain. nih.gov Given the structural similarity, it is plausible that the carbohydrazide (B1668358) moiety of this compound could engage in similar hydrogen bonding interactions within the DNA grooves, contributing to its mechanism of action.
Table 2: Structural Features and Potential DNA Binding Implications
| Structural Moiety | Observed Interaction (in Analogs) | Potential Role in DNA Binding |
|---|---|---|
| 4-Aminoquinoline Core | Intercalation between DNA base pairs | Anchors the molecule within the DNA helix |
| -CO-NH-NH2 (Carbohydrazide) | Formation of hydrogen bonds (by analogy to carboxamides) | May form specific hydrogen bonds with DNA bases (e.g., cytosine), enhancing binding stability |
Exploration of Synergistic Effects with Other Research Compounds
The 4-aminoquinoline framework has been successfully used in combination and hybrid-molecule strategies to enhance biological activity and overcome resistance.
A compelling example of synergistic interaction was demonstrated with a series of 4-arylaminoquinoline-3-carbonitrile derivatives, which are structurally related to this compound. nih.gov In vitro, the lead compound from this series showed promising activity against the epimastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease, when combined with hemin. nih.gov The potency of this compound was significantly enhanced against both epimastigotes and trypomastigotes in the presence of hemin, suggesting a synergistic mechanism that may involve interference with the parasite's heme metabolism. nih.gov This enhanced trypanocidal activity was achieved without increasing cytotoxicity towards host cells. nih.gov The mechanism is thought to involve the prevention of heme peroxidation by the quinoline derivative. nih.gov
Another approach involves creating hybrid molecules where the 4-aminoquinoline scaffold is covalently linked to another pharmacophore. This strategy was employed by synthesizing hybrids of 4-aminoquinoline and pyrano[2,3-c]pyrazole, which displayed potent antiplasmodial activity, highlighting the potential of such molecular constructions. nih.gov
Table 3: Synergistic Activity of a 4-Arylaminoquinoline-3-carbonitrile Derivative
| Compound | Target Organism | Condition | Observed Effect |
|---|---|---|---|
| 4-arylaminoquinoline-3-carbonitrile derivative (1g) | Trypanosoma cruzi | Alone | Inhibited viability of trypomastigotes and intracellular amastigotes |
| In combination with Hemin | Significantly enhanced trypanocidal activity against epimastigotes and trypomastigotes (IC50 < 1 µM for epimastigotes) |
Future Research Directions and Research Applications
Development of 4-Aminoquinoline-3-carbohydrazide as Novel Chemical Probes
The inherent reactivity and coordination potential of the carbohydrazide (B1668358) group make this compound an excellent candidate for the development of novel chemical probes. These probes can be instrumental in elucidating biological pathways and identifying new drug targets. Future research in this area will likely focus on:
Fluorescent Probes: Attaching a fluorophore to the this compound scaffold could enable the visualization and tracking of its interactions with biological molecules and its localization within cells.
Photoaffinity Labels: The introduction of a photoreactive group, such as an aryl azide, at a suitable position on the quinoline (B57606) ring can create photoaffinity labels. researchgate.net These probes, upon photoactivation, can form covalent bonds with their binding partners, allowing for the identification and characterization of target proteins.
Biotinylated Probes: Conjugating biotin (B1667282) to the molecule would facilitate the isolation and purification of its binding partners through affinity chromatography, a crucial step in target identification and validation.
Advanced Scaffold Optimization for Enhanced Biological Potency and Selectivity
The 4-aminoquinoline (B48711) core is a privileged scaffold in drug discovery, and its biological activity can be finely tuned through structural modifications. nih.gov Advanced scaffold optimization of this compound is a key research direction aimed at enhancing its potency and selectivity for specific biological targets.
Systematic variations of the substituents on the quinoline ring and the carbohydrazide moiety can significantly impact the compound's pharmacological profile. For instance, introducing different aryl or heterocyclic groups to the hydrazide nitrogen can modulate its lipophilicity, hydrogen bonding capacity, and steric interactions with the target protein. nih.gov A study on 2-arylquinazoline-4(3H)-one scaffold optimization demonstrated that replacing an oxygen at the 4-position with hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores significantly enhanced antitrypanosomatid activity. nih.gov This was attributed to the promotion of additional mechanisms beyond the initial antifolate response, such as the production of nitric oxide (NO) or reactive oxygen species (ROS). nih.gov
Similarly, modifications to the 4-amino group and other positions on the quinoline ring can influence the compound's activity. Structure-activity relationship (SAR) studies have shown that the nature of the side chain at the 4-amino position is crucial for the antimalarial activity of 4-aminoquinolines against resistant strains. nih.govnih.gov
Interactive Table: Impact of Side Chain Variation on Antimalarial Activity of 7-Chloro-4-aminoquinolines
| Compound | Side Chain Structure | Activity vs. Chloroquine-Resistant Strains | Reference |
|---|---|---|---|
| 4b | Branched, tribasic | Significantly more potent than chloroquine (B1663885) | nih.gov |
| 5a | Short, linear, tribasic | Highly potent, equally effective against sensitive and resistant strains | nih.gov |
| 5b | Short, linear, tribasic | Highly potent, equally effective against sensitive and resistant strains | nih.gov |
| 5d | Branched, tribasic | Significantly more potent than chloroquine | nih.gov |
| 17a | Branched, tribasic | Significantly more potent than chloroquine | nih.gov |
| 17b | Branched, tribasic | Significantly more potent than chloroquine | nih.gov |
Strategies for Mitigating and Overcoming Biological Resistance Mechanisms (e.g., Antimalarial Drug Resistance)
The emergence of drug resistance, particularly in the context of malaria, is a major global health challenge. nih.gov The 4-aminoquinoline class of drugs, including chloroquine, has been significantly impacted by resistance, primarily mediated by the Plasmodium falciparum chloroquine resistance transporter (PfCRT). kb.se Future research on this compound and its derivatives must incorporate strategies to circumvent these resistance mechanisms.
Potential strategies include:
Inhibition of Resistance-Conferring Proteins: Designing derivatives that can inhibit the function of proteins like PfCRT could restore the efficacy of the 4-aminoquinoline scaffold.
Development of Hybrid Molecules: Combining the this compound scaffold with another pharmacophore that acts on a different target can create hybrid molecules with a dual mode of action. researchgate.netnih.gov This approach can reduce the likelihood of resistance development. For instance, hybrids of 4-aminoquinoline and pyrimidine (B1678525) have shown promising antiplasmodial activity against both chloroquine-sensitive and -resistant strains. nih.gov
Modification of the Side Chain: As demonstrated with other 4-aminoquinolines, systematic variation of the side chain can lead to compounds that are effective against resistant strains. nih.gov Exploring a diverse range of side chains for this compound is a promising avenue.
Exploration of Novel Therapeutic Avenues for this compound and its Derivatives
While the 4-aminoquinoline scaffold is historically associated with antimalarial activity, its derivatives have shown potential in a variety of other therapeutic areas. ijpsjournal.comresearchgate.net The unique chemical features of the carbohydrazide group may unlock new pharmacological applications for this compound.
A series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated for their anti-HIV-1 and antibacterial activities. researchgate.netnih.gov Although significant anti-HIV-1 activity was not observed at the tested concentrations, some compounds displayed moderate antibacterial activity. researchgate.net This suggests that further structural modifications could lead to potent antibacterial agents.
Other potential therapeutic areas to explore include:
Anticancer Activity: Many quinoline derivatives exhibit anticancer properties. The carbohydrazide moiety could potentially interact with key enzymes or receptors involved in cancer cell proliferation.
Antiviral Activity: The broad-spectrum biological activity of quinolines suggests potential applications against various viral infections. ijpsjournal.com
Anti-inflammatory Activity: Quinolines have been reported to possess anti-inflammatory properties, and the carbohydrazide derivative could be investigated for its potential in treating inflammatory disorders. ijpsjournal.com
Integration into Combinatorial Chemistry Libraries and High-Throughput Screening Initiatives
The amenability of the this compound scaffold to chemical modification makes it an ideal candidate for inclusion in combinatorial chemistry libraries. nih.govclinpractice.ru The synthesis of a diverse library of derivatives can be achieved by reacting the carbohydrazide with a wide array of aldehydes, ketones, or other electrophilic reagents.
These libraries can then be subjected to high-throughput screening (HTS) against a multitude of biological targets. clinpractice.rubenthamscience.com HTS allows for the rapid identification of "hit" compounds with desired biological activity. This approach significantly accelerates the drug discovery process, enabling the exploration of a vast chemical space in a relatively short period. The integration of this compound derivatives into HTS campaigns could lead to the discovery of novel lead compounds for various diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-hydroxyquinoline-3-carbohydrazide derivatives, and how can reaction conditions be optimized?
- Methodology : Derivatives are typically synthesized via nucleophilic acyl substitution. For example, 4-hydroxyquinoline-3-carbohydrazide reacts with substituted benzoyl chlorides in dry DMF under catalytic Na₂CO₃, stirred at room temperature for 16 hours. The product is precipitated using ice-water and recrystallized from ethanol, yielding 30–40% . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time.
Q. Which analytical techniques are most reliable for characterizing 4-aminoquinoline-3-carbohydrazide derivatives?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for structural confirmation. Complement with spectroscopic methods:
- ¹H/¹³C NMR : Assign proton environments and carbonyl/amine signals.
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.
- FT-IR : Identify hydrazide N-H stretches (~3200 cm⁻¹) and C=O bonds (~1650 cm⁻¹) .
Q. How is cytotoxicity assessed for this compound derivatives in antiviral studies?
- Methodology : Use in vitro cell viability assays (e.g., MTT or resazurin-based) on human cell lines (e.g., HeLa). Compounds are tested at concentrations ≤100 µM, with cytotoxicity thresholds set at <50% cell death. Parallel antiviral activity assays ensure selectivity indices >10 .
Advanced Research Questions
Q. How can computational docking studies elucidate the anti-HIV-1 mechanism of 4-hydroxyquinoline-3-carbohydrazide derivatives?
- Methodology : Dock derivatives into the PFV integrase active site (PDB: 3OYA) using AutoDock Vina. Prioritize compounds with carboxyl/hydroxyl groups to chelate Mg²⁺ ions. Validate binding poses via molecular dynamics simulations (e.g., GROMACS) and compare inhibition rates (e.g., 32% for compound 6d at 100 µM) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., anti-HIV vs. antiviral/insecticidal effects)?
- Methodology : Perform meta-analysis using standardized assays (e.g., consistent cell lines/virus strains). For example, anti-HIV activity in HeLa cells (NL4-3 strain) may differ from TMV inhibition in plant models. Use cheminformatic tools (e.g., KNIME) to correlate substituent effects (e.g., electron-withdrawing groups enhance antiviral activity) .
Q. How do structural modifications to the quinoline core influence bioactivity across diverse targets?
- Methodology : Introduce substituents at the 4-hydroxy position (e.g., benzylidene or acylhydrazone moieties). For example, compound 29 (tetrahydro-β-carboline derivative) showed 35.8% TMV inhibition at 100 µg/mL, outperforming ribavirin. Structure-activity relationship (SAR) models highlight the role of π-π stacking and hydrogen bonding .
Q. What cheminformatic approaches are effective in predicting the physicochemical properties of this compound analogs?
- Methodology : Use QSAR models (e.g., partial least squares regression) with descriptors like logP, topological polar surface area (TPSA), and H-bond donors. Validate with experimental solubility and permeability data (e.g., Caco-2 assays). Tools like SwissADME predict drug-likeness and bioavailability .
Q. How can synthetic byproducts or isomerization during this compound synthesis be minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
